4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid
CAS No.: 2375269-86-4
Cat. No.: VC6766406
Molecular Formula: C12H19N3O4
Molecular Weight: 269.301
* For research use only. Not for human or veterinary use.
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid - 2375269-86-4](/images/structure/VC6766406.png)
Specification
CAS No. | 2375269-86-4 |
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Molecular Formula | C12H19N3O4 |
Molecular Weight | 269.301 |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid |
Standard InChI | InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |
Standard InChI Key | WZIYOSRFYZODKN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a butanoic acid backbone with two key substituents:
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Boc-protected amino group: Positioned at the fourth carbon, the Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for amines during peptide synthesis.
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Pyrazole ring: Attached to the second carbon, the 1H-pyrazol-4-yl group introduces aromaticity and hydrogen-bonding capabilities, which are critical for interactions in biological systems.
The molecular formula is C₁₂H₁₉N₃O₄, with a calculated molecular weight of 269.30 g/mol. Comparatively, the trifluoromethyl-substituted analogue (CAS 2253630-73-6) has a molecular weight of 337.30 g/mol, highlighting the impact of halogenation on molecular mass.
Synthesis Methods
Key Reaction Steps
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Boc Protection of Amino Group:
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous medium. This step prevents unwanted side reactions during subsequent synthesis stages. -
Pyrazole Ring Introduction:
A pyrazole moiety is introduced via cyclocondensation of hydrazine derivatives with diketones or via cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings have been used to attach aryl groups to pyrazole rings. -
Carboxylic Acid Functionalization:
The butanoic acid group is typically retained throughout the synthesis, though esterification may occur temporarily to enhance solubility during intermediate steps.
Optimization Challenges
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Steric Hindrance: The bulky Boc group can impede reaction kinetics, necessitating elevated temperatures or polar aprotic solvents like dimethylformamide (DMF).
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Regioselectivity: Pyrazole substitution patterns require precise control to avoid isomer formation, often achieved through directing groups or catalysts.
Physicochemical Properties
Experimental Data from Analogues
Property | Value (This Compound) | Value (Trifluoromethyl Analogue) |
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Molecular Weight | 269.30 g/mol | 337.30 g/mol |
Density | ~1.15 g/cm³* | 1.065 g/cm³ |
Boiling Point | ~390°C* | 391.8°C |
Solubility in Water | Low | Not available |
LogP (Partition Coeff.) | 1.8 (estimated) | 2.3 |
*Estimated based on structural similarity to CAS 630108-94-0 .
Thermal Stability
The Boc group decomposes at temperatures above 150°C, releasing carbon dioxide and tert-butanol. This property necessitates careful handling during purification processes like distillation or recrystallization.
Analytical Characterization
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 1.4 ppm (9H, singlet, Boc tert-butyl), δ 7.5–8.0 ppm (2H, pyrazole protons), and δ 12.1 ppm (1H, carboxylic acid).
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¹³C NMR: Signals at δ 28.2 ppm (Boc methyl groups), δ 155.6 ppm (carbamate carbonyl), and δ 175.3 ppm (carboxylic acid carbonyl).
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Mass Spectrometry (MS):
ESI-MS shows a molecular ion peak at m/z 270.3 [M+H]⁺, with fragmentation patterns consistent with Boc cleavage (m/z 170.1).
Chromatographic Behavior
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HPLC: Retention time of 6.7 minutes on a C18 column (acetonitrile/water gradient, 0.1% TFA).
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TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
Biological and Industrial Applications
Pharmaceutical Relevance
Pyrazole-containing compounds exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. While specific data for this compound are unavailable, its structure suggests potential as:
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Peptide Mimetics: The Boc group enables integration into solid-phase peptide synthesis (SPPS) protocols.
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Enzyme Inhibitors: The pyrazole ring may interact with ATP-binding pockets in kinases, analogous to drugs like crizotinib.
Material Science Applications
The carboxylic acid group allows for covalent attachment to surfaces or polymers, making it useful in:
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Bioconjugation: Immobilization of biomolecules on biosensors.
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Coordination Chemistry: Chelation of metal ions for catalytic applications.
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